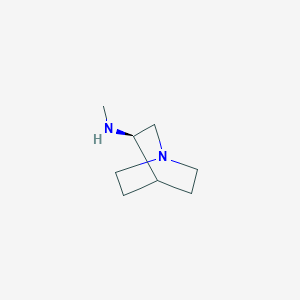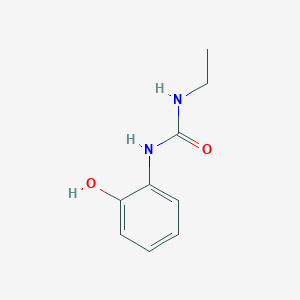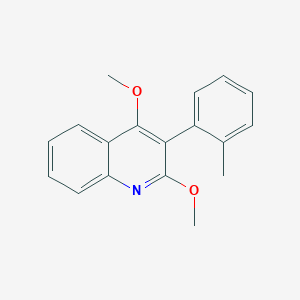![molecular formula C15H18N2O3 B8602909 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one](/img/structure/B8602909.png)
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dioxaspiro[45]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that features a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one typically involves the reaction of benzimidazole derivatives with spirocyclic ketones. One common method involves the use of cyclohexanone and benzimidazole in the presence of a suitable catalyst under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 25-50°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Potential use as a precursor for the synthesis of advanced materials or polymers.
Mecanismo De Acción
The mechanism of action of 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological effects.
Comparación Con Compuestos Similares
1,4-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
1,4-Dioxaspiro[4.5]decane: Similar spirocyclic structure without the benzimidazole moiety.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different substituents.
Uniqueness: 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its combination of a spirocyclic structure and a benzimidazole moiety. This combination allows for unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H18N2O3/c18-14-16-12-3-1-2-4-13(12)17(14)11-5-7-15(8-6-11)19-9-10-20-15/h1-4,11H,5-10H2,(H,16,18) |
Clave InChI |
FTOHEJQTHITDQC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1N3C4=CC=CC=C4NC3=O)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




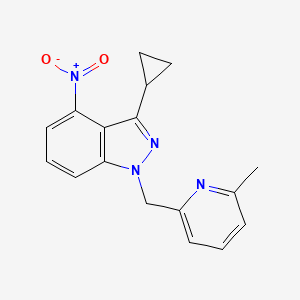


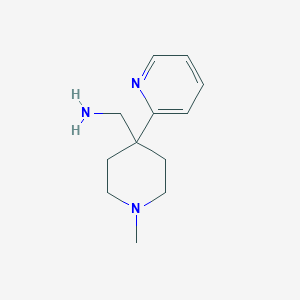
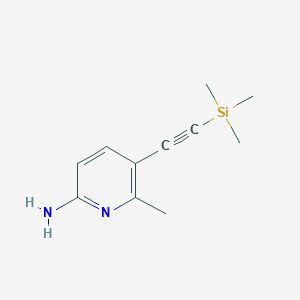
![2-amino-N-[(4E)-2-amino-4-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-quinazolin-6-yl]acetamide](/img/structure/B8602891.png)
![2,3-dihydro-9-methyl-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8602898.png)
